(2S)-3-Ethyl-4-methylpentan-2-amine
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Overview
Description
(2S)-3-Ethyl-4-methylpentan-2-amine is an organic compound with a chiral center, making it an enantiomerically pure substance
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-3-Ethyl-4-methylpentan-2-amine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as a ketone or an imine, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with solvents like ethanol or methanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the desired enantiomer. The use of recyclable chiral catalysts and green chemistry principles is also emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(2S)-3-Ethyl-4-methylpentan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide, sulfonates in polar aprotic solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Ketones, aldehydes.
Reduction: Secondary or tertiary amines, alcohols.
Substitution: Various substituted amines or other functionalized derivatives.
Scientific Research Applications
(2S)-3-Ethyl-4-methylpentan-2-amine has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme studies and receptor binding assays.
Medicine: Explored for its pharmacological properties, including potential use as a drug intermediate.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (2S)-3-Ethyl-4-methylpentan-2-amine exerts its effects depends on its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s chiral nature allows it to interact selectively with these targets, leading to specific biological responses. The pathways involved may include signal transduction cascades, enzyme inhibition or activation, and receptor-mediated effects.
Comparison with Similar Compounds
Similar Compounds
(2S)-Naringenin: A dihydro-flavonoid with medicinal properties.
(2S,4S)-4-[18F]FPArg: A radiolabeled compound used in glioma imaging.
Koninginins: Polyketides with antifungal and anticoagulant activities.
Uniqueness
(2S)-3-Ethyl-4-methylpentan-2-amine is unique due to its specific chiral structure, which imparts distinct chemical and biological properties. Unlike other similar compounds, it may offer unique interactions with molecular targets, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(2S)-3-ethyl-4-methylpentan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N/c1-5-8(6(2)3)7(4)9/h6-8H,5,9H2,1-4H3/t7-,8?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROPQIFJUJTNPJ-JAMMHHFISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)C)C(C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC([C@H](C)N)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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